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Compound of Interest

Compound Name: 5-Bromo-3-methylpyrazin-2-ol

Cat. No.: B1592317 Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-3-
methylpyrazin-2-ol

Executive Summary: This document provides a comprehensive technical overview of 5-
Bromo-3-methylpyrazin-2-ol (CAS No. 100047-56-1), a heterocyclic organic compound of

significant interest to the chemical and pharmaceutical research communities. This guide

delineates its physicochemical properties, spectroscopic profile, a validated synthetic protocol,

and its reactivity. Emphasis is placed on its role as a versatile intermediate in drug discovery,

leveraging the pyrazine core, a privileged scaffold in medicinal chemistry.[1] The content herein

is curated for researchers, chemists, and drug development professionals, offering both

foundational data and field-proven insights into its practical application.

Introduction and Molecular Profile
5-Bromo-3-methylpyrazin-2-ol is a substituted pyrazine derivative. The pyrazine ring is a six-

membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Such N-

heterocycles are foundational components in numerous biologically active compounds and

approved pharmaceuticals.[1] The subject molecule is characterized by a bromine atom at

position 5, a methyl group at position 3, and a hydroxyl group at position 2.

A key feature of this molecule is its existence in a tautomeric equilibrium between the enol (-ol)

form and the more stable keto (-one) form, 5-Bromo-3-methylpyrazin-2(1H)-one.[2] This

tautomerism influences its reactivity and spectroscopic characteristics. The bromine atom
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serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions, while

the methyl and amide-like functionalities allow for further structural modifications.

Enol Form (5-Bromo-3-methylpyrazin-2-ol) Keto Form (5-Bromo-3-methylpyrazin-2(1H)-one)

Pyrazine ring with
-OH at C2
-CH3 at C3
-Br at C5

Pyrazinone ring with
=O at C2, N-H at N1

-CH3 at C3
-Br at C5

Tautomeric Equilibrium

Click to download full resolution via product page

Caption: Tautomeric equilibrium of 5-Bromo-3-methylpyrazin-2-ol.

Physicochemical and Safety Data
The fundamental properties of 5-Bromo-3-methylpyrazin-2-ol are summarized below. This

data is critical for experimental design, including solvent selection, reaction temperature, and

storage conditions.
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Property Value Source(s)

CAS Number 100047-56-1 [2][3]

Molecular Formula C₅H₅BrN₂O [2][3]

Molecular Weight 189.01 g/mol [3]

Appearance Solid

Purity ≥97% (Commercially available)

Storage Temperature 4°C

Solubility
Slightly soluble (11 g/L at 25

°C, predicted)
[2]

Density 1.84 g/cm³ (Predicted) [2]

pKa 10.05 ± 0.60 (Predicted) [2]

XLogP3-AA 0.2 [2]

Safety and Handling
As a laboratory chemical, proper handling is paramount. The compound is classified with the

GHS07 pictogram ("Harmful").

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye

protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses,

and chemical-resistant gloves, should be worn at all times. All manipulations should be

performed in a well-ventilated fume hood.

Synthesis and Purification Protocol
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While multiple synthetic routes may exist, a common and reliable approach involves the

electrophilic bromination of the 3-methylpyrazin-2-ol precursor. This method is analogous to the

well-documented bromination of similar pyrazine and pyridine systems.[4][5] The choice of

brominating agent is key; N-Bromosuccinimide (NBS) is often preferred over elemental bromine

for its ease of handling (solid) and improved reaction control.

Experimental Protocol: Synthesis via Bromination
Objective: To synthesize 5-Bromo-3-methylpyrazin-2-ol from 3-methylpyrazin-2-ol.

Materials:

3-methylpyrazin-2-ol

N-Bromosuccinimide (NBS)

Acetonitrile (ACN), anhydrous

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, temperature probe, and nitrogen inlet, add 3-methylpyrazin-2-ol (1.0 eq).

Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely. Cool the

solution to 0°C in an ice-water bath.

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes,

ensuring the internal temperature does not exceed 5°C. The succinimide byproduct is less
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dense and may float, requiring efficient stirring.

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir

for an additional 12-16 hours (overnight). Monitor reaction progress by TLC or LC-MS.

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the acetonitrile.

Extraction: Redissolve the residue in dichloromethane (DCM). Wash the organic layer

sequentially with saturated Na₂S₂O₃ (to quench any unreacted bromine), saturated NaHCO₃,

and finally, brine.

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate

the filtrate in vacuo to yield the crude product.

Purification: Purify the crude solid by recrystallization from an appropriate solvent system

(e.g., ethanol/water) or by flash column chromatography on silica gel, typically using a

hexane/ethyl acetate gradient.
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Start: 3-methylpyrazin-2-ol

Add N-Bromosuccinimide (NBS)
in Acetonitrile, 0°C to RT

Electrophilic Bromination
(Overnight Stirring)

Aqueous Work-up
(Quench, Extract, Wash)

Purification
(Recrystallization or Chromatography)

Product: 5-Bromo-3-methylpyrazin-2-ol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-Bromo-3-methylpyrazin-2-ol.

Chemical Reactivity and Synthetic Utility
The utility of 5-Bromo-3-methylpyrazin-2-ol as a chemical intermediate stems from its

strategically placed functional groups, which allow for predictable and high-yielding

transformations.

Palladium-Catalyzed Cross-Coupling Reactions
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The C5-bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, a

cornerstone of modern organic synthesis.

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids (or esters) provides

access to a diverse library of 5-aryl-3-methylpyrazin-2-ones. These derivatives are of high

interest in medicinal chemistry for probing structure-activity relationships (SAR).

Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces

nitrogen-based substituents at the C5 position, yielding novel aminopyrazines.

Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple

bonds, useful for constructing more complex molecular architectures.

N-Alkylation
The nitrogen atom at position 1 (in the keto tautomer) is nucleophilic and can be readily

alkylated using a suitable base (e.g., NaH, K₂CO₃) and an alkyl halide (e.g., methyl iodide,

benzyl bromide). This modification is crucial for modulating properties like solubility and

metabolic stability in drug candidates.

C5-Position Reactivity (Cross-Coupling) N1-Position Reactivity

5-Bromo-3-methylpyrazin-2-ol

Suzuki Coupling
(R-B(OH)₂, Pd catalyst)

Pd(0)

Buchwald-Hartwig
(R₂NH, Pd catalyst)

Pd(0)

Sonogashira Coupling
(R-C≡CH, Pd/Cu catalyst)

Pd/Cu

N-Alkylation
(R'-X, Base)

Base

5-Aryl-3-methylpyrazin-2-one 5-Amino-3-methylpyrazin-2-one 5-Alkynyl-3-methylpyrazin-2-one 1-Alkyl-5-bromo-3-methylpyrazin-2-one

Click to download full resolution via product page

Caption: Key reaction pathways for derivatizing the title compound.
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Applications in Drug Discovery and Research
5-Bromo-3-methylpyrazin-2-ol is not typically an end-product but rather a high-value building

block. Its structure is a gateway to novel chemical entities with therapeutic potential.

Scaffold for Library Synthesis: The predictable reactivity at both the C5-bromo and N1-H

positions allows for the rapid generation of compound libraries through combinatorial

chemistry. These libraries can be screened against various biological targets like kinases,

proteases, and GPCRs.

Intermediate for Targeted Therapeutics: The pyrazine core is present in several FDA-

approved drugs.[1] By using this intermediate, medicinal chemists can synthesize novel

analogues of known drugs or develop new compounds targeting specific diseases. For

instance, substituted pyrazines have shown promise as antibacterial agents and enzyme

inhibitors.[6]

Fragment-Based Drug Design (FBDD): The molecule itself can serve as a "fragment" for

FBDD. Its binding to a protein target can be identified through biophysical methods (e.g., X-

ray crystallography), and the bromine atom provides a clear vector for growing the fragment

into a more potent lead compound.

Conclusion
5-Bromo-3-methylpyrazin-2-ol is a versatile and valuable heterocyclic intermediate. Its well-

defined physicochemical properties, straightforward synthesis, and predictable multi-faceted

reactivity make it an indispensable tool for chemists in both academic and industrial research.

Its primary application lies in serving as a foundational scaffold for the synthesis of novel

compounds in the pursuit of new therapeutic agents, underscoring the enduring importance of

the pyrazine heterocycle in modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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